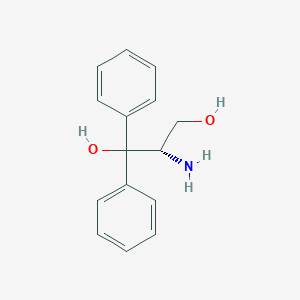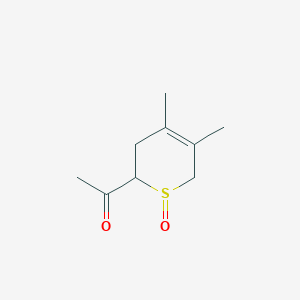
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide is a heterocyclic compound that contains sulfur and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl-4,5-dimethylthiophene with hydrogen peroxide in the presence of a catalyst to introduce the oxygen atom, forming the 1-oxide derivative. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the corresponding thiopyran.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation or alkylating agents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the thiopyran structure.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-5-acetylthiazole: Another heterocyclic compound with similar structural features but different chemical properties.
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine: A related compound with a different heterocyclic ring system.
Eigenschaften
CAS-Nummer |
197178-38-4 |
|---|---|
Molekularformel |
C9H14O2S |
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1-oxo-3,6-dihydro-2H-thiopyran-2-yl)ethanone |
InChI |
InChI=1S/C9H14O2S/c1-6-4-9(8(3)10)12(11)5-7(6)2/h9H,4-5H2,1-3H3 |
InChI-Schlüssel |
MUEYFMYHQJJJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CS(=O)C(C1)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


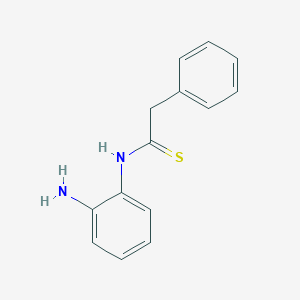
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)


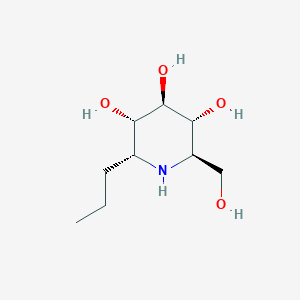
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)

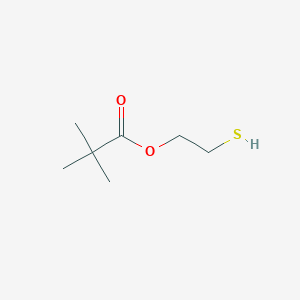
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)


![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)

